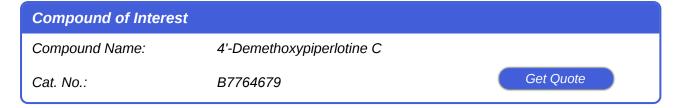


Spectroscopic Profile of 4'Demethoxypiperlotine C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Demethoxypiperlotine C is an alkaloid belonging to the piperine family of natural products. [1][2] These compounds, isolated from various Piper species, are known for their diverse biological activities. The structural elucidation and characterization of such compounds are fundamental to drug discovery and development. This guide provides a detailed overview of the expected spectroscopic data for **4'-Demethoxypiperlotine C**, based on the analysis of structurally related compounds. The methodologies for acquiring this data are also outlined. The molecular formula for **4'-Demethoxypiperlotine C** is C₁₅H₁₉NO₃.[3]

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for **4'-Demethoxypiperlotine C**, the following data is predicted based on the known spectroscopic characteristics of closely related analogs like piperine and other cinnamoyl amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[4][5] For **4'-Demethoxypiperlotine C**, the following signals are anticipated:

Table 1: Predicted ¹H NMR Data for **4'-Demethoxypiperlotine C** (in CDCl₃)



| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|--------------------|--------------|-------------|--|
| ~ 7.0-7.5 | m | 5H | Aromatic protons (phenyl ring) |
| ~ 6.5-7.0 | m | 2H | Vinylic protons (α,β- unsaturated system) |
| ~ 3.8 | S | 6H | Methoxyl protons (- OCH₃) |
| ~ 3.5-3.7 | m | 4H | Methylene protons adjacent to N (pyrrolidine ring) |
| ~ 1.8-2.0 | m | 4H | Methylene protons (pyrrolidine ring) |

Table 2: Predicted ¹³C NMR Data for **4'-Demethoxypiperlotine C** (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |
|------------------------|--|
| ~ 165 | C=O (Amide carbonyl) |
| ~ 140-150 | Aromatic C-O and vinylic β-carbon |
| ~ 120-135 | Aromatic and vinylic carbons |
| ~ 100-115 | Aromatic carbons |
| ~ 55-60 | Methoxyl carbons (-OCH₃) |
| ~ 45-50 | Methylene carbons adjacent to N (pyrrolidine ring) |
| ~ 25-30 | Methylene carbons (pyrrolidine ring) |

Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.[6][7]

Table 3: Predicted Mass Spectrometry Data for 4'-Demethoxypiperlotine C

| m/z | Interpretation | |
|-----|---|--|
| 261 | [M]+ (Molecular ion) | |
| 230 | [M - OCH₃] ⁺ | |
| 190 | [M - C4H8N] ⁺ | |
| 161 | [C10H9O2]+ (Cinnamoyl fragment) | |
| 70 | [C ₄ H ₈ N] ⁺ (Pyrrolidine fragment) | |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8][9][10][11]

Table 4: Predicted IR Absorption Data for 4'-Demethoxypiperlotine C

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--------------------------------------|
| ~ 3010 | Medium | Aromatic C-H stretch |
| ~ 2920, 2850 | Medium | Aliphatic C-H stretch |
| ~ 1635 | Strong | Amide C=O stretch (Amide I band)[12] |
| ~ 1600, 1500, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~ 1250 | Strong | Aryl-O stretch |
| ~ 1100 | Strong | C-N stretch |

Experimental Protocols



The following are generalized experimental protocols for the spectroscopic analysis of natural products like **4'-Demethoxypiperlotine C**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5 mL of deuterated chloroform (CDCl₃).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences are used for one-dimensional spectra. Two-dimensional experiments like COSY, HSQC, and HMBC can be performed to confirm structural assignments.
- Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[13]
- Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.
- Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight.
 Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural elucidation.[13]

Infrared Spectroscopy

- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by
 dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.
 Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.



 Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Analysis



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Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

This guide provides a foundational understanding of the expected spectroscopic properties of **4'-Demethoxypiperlotine C**. Experimental verification is essential to confirm these predictions and fully characterize this natural product.

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